Cybutryne
Overview
Description
Mechanism of Action
This compound, also known under its industry name Irgarol® , is a compound that has been used as an anti-fouling agent in marine applications. This article will explore the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of this compound are algae and plants . It acts as an anti-fouling agent by inhibiting the electron transport in these organisms . This is particularly critical, as algae are considered the pillar for the ecosystem structure and function as they provide the food base for most marine food chains .
Mode of Action
This compound works by inhibiting the electron transport in algae and plants . This inhibition prevents these organisms from carrying out their normal metabolic functions, thereby preventing their growth on the hulls of ships .
Biochemical Pathways
It is known that the compound interferes with the electron transport chain in algae and plants . This disruption can lead to a decrease in energy production in these organisms, inhibiting their growth and reproduction .
Result of Action
The result of this compound’s action is the prevention of fouling on ship hulls by algae and plants . It has been shown to be highly persistent in the environment, accumulating in the sediment and causing long-term effects in the marine environment . This has been demonstrated to be especially true for non-target and non-fouling marine algae that are highly sensitive at extremely low concentrations of the substance .
Action Environment
The action of this compound is influenced by environmental factors. For instance, its persistence in the environment allows it to accumulate in marine sediments, where it can have long-term effects . Furthermore, its leaching from hull coatings can lead to its availability in the marine environment, along with other degradation products of its original formulation, which can also be characterized as toxic and persistent .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Cybutryne are largely related to its role as an antifouling agent. It interacts with the photosystem of algae and plants, disrupting the electron transport chain . This disruption inhibits the photosynthetic process, leading to reduced CO2 uptake and decreased carbohydrate production
Cellular Effects
The effects of this compound on cells are primarily observed in algae and plant cells, where it disrupts the photosynthetic process This disruption can lead to cell death, thereby preventing the growth of these organisms on the surfaces of ships
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the photosystem of algae and plants . By inhibiting the electron transport chain, this compound disrupts the photosynthetic process, leading to reduced CO2 uptake and decreased carbohydrate production
Temporal Effects in Laboratory Settings
It is known that this compound is highly persistent in the environment, accumulating in the sediment and causing long-term effects in the marine environment
Metabolic Pathways
Given its role as an antifouling agent, it is likely that this compound interacts with metabolic pathways related to the photosynthetic process in algae and plants
Transport and Distribution
Given its role as an antifouling agent, it is likely that this compound is transported to the photosystem of algae and plants where it exerts its effects
Subcellular Localization
The subcellular localization of this compound is likely to be within the photosystem of algae and plants, given its role as an antifouling agent
Preparation Methods
Synthetic Routes and Reaction Conditions
Irgarol® 1051 is synthesized through a series of chemical reactions involving triazine derivatives. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Irgarol® 1051 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Irgarol® 1051 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter the functional groups in Irgarol® 1051, affecting its antifouling properties.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various degradation products such as M1 (2-methylthio-4-tert-butylamino-s-triazine), which results from N-dealkylation through biodegradation, photodegradation, and chemical hydrolysis .
Scientific Research Applications
Irgarol® 1051 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Sea-Nine 211: A biocide used in antifouling paints, known for its rapid degradation in the environment compared to Irgarol® 1051.
TBT (Tributyltin): A highly toxic antifouling agent that has been largely phased out due to its environmental impact.
Uniqueness of Irgarol® 1051
Irgarol® 1051 is unique due to its specific inhibition of photosystem II and its relatively lower toxicity compared to compounds like TBT . Its chemical structure allows for effective antifouling properties while minimizing environmental impact, making it a preferred choice in many marine applications .
Properties
IUPAC Name |
2-N-tert-butyl-4-N-cyclopropyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHLIWCXDDZUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032416 | |
Record name | Cybutryne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 7 mg/L, In water, 9.0 ppm in 0.3 mol/L salinity; 1.8 ppm in 0.6 mol/L salinity | |
Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.6X10-7 mm Hg | |
Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water | |
CAS No. |
28159-98-0 | |
Record name | Irgarol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28159-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cybutryne [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028159980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cybutryne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-tert-butyl-N-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYBUTRYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7B77O21GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
128-133 °C | |
Record name | 1,3,5-Triazine-2,4-diamine, N-cyclopropyl-N'-(1,1-dimethylethyl)-6-(methylthio)- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8441 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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